Superior Anti-Neuroinflammatory Potency: 5.8x More Potent NO Suppression Than MR2938
AChE-IN-3 demonstrates significantly stronger anti-inflammatory activity than the dual inhibitor MR2938. Its primary anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production in a cellular model of neuroinflammation [1]. AChE-IN-3 achieved an EC50 of 0.57 μM, whereas MR2938, a structurally distinct AChE/NO inhibitor, required a 5.8-fold higher concentration to achieve the same effect (IC50 of 3.29 μM) in a comparable LPS-stimulated microglial cell model [2]. This superior potency in mitigating a key driver of neuroinflammation is a core differentiation.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production |
|---|---|
| Target Compound Data | EC50 = 0.57 μM |
| Comparator Or Baseline | MR2938: IC50 = 3.29 μM |
| Quantified Difference | 5.8-fold greater potency for AChE-IN-3 |
| Conditions | LPS-stimulated microglial cell models (RAW 264.7 for MR2938) |
Why This Matters
Stronger inhibition of neuroinflammation is a key differentiator for modeling complex neurological diseases where neuroinflammation is a primary driver, not just a secondary effect of cholinergic dysfunction.
- [1] Ren B, et al. Imidazolylacetophenone oxime-based multifunctional neuroprotective agents: Discovery and structure-activity relationships. Eur J Med Chem. 2022 Jan 15;228:114031. EC50 value of 0.57 μM for NO inhibition by compound 12i. View Source
- [2] Anjiechem. MR2938. MR2938 inhibits nitric oxide (NO) production in RAW 264.7 cells (IC50 = 3.29 μM). View Source
